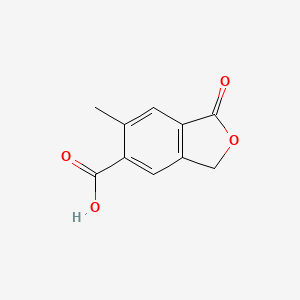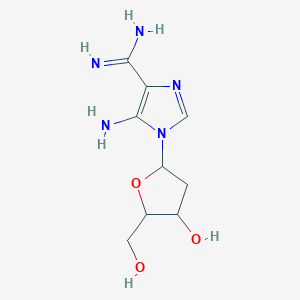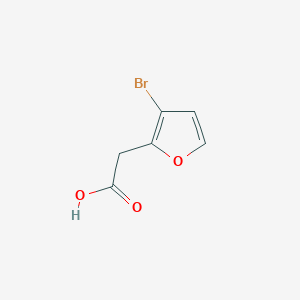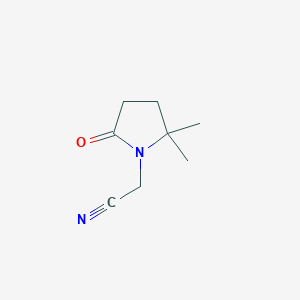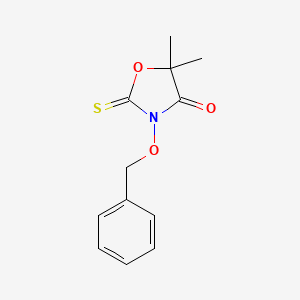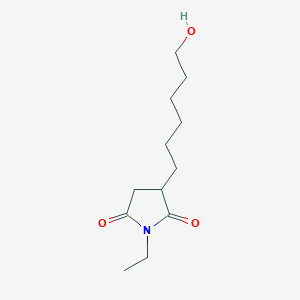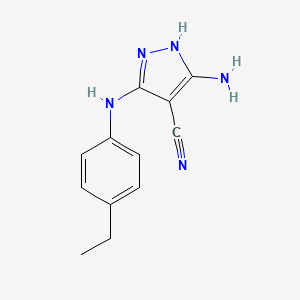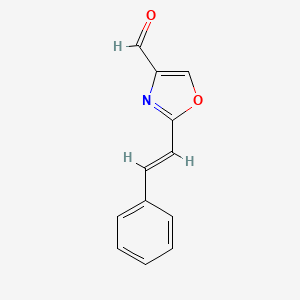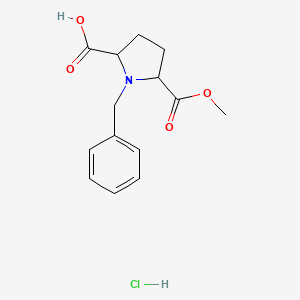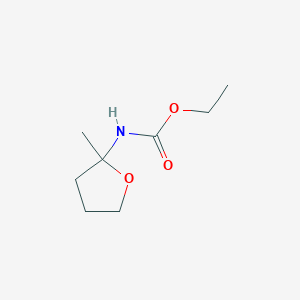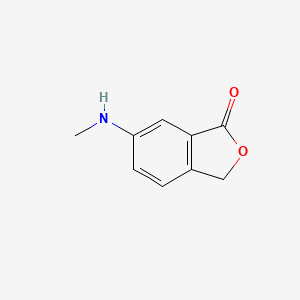![molecular formula C8H5NO3S B12878108 4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)
4-Mercaptobenzo[d]oxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercaptobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to the benzoxazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, alkylated, or arylated benzoxazole derivatives
科学的研究の応用
4-Mercaptobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation, gas exchange, and ion transport .
類似化合物との比較
2-Mercaptobenzoxazole: Similar structure but lacks the carboxylic acid group.
4-Mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzoxazole-2-carboxylic acid: Lacks the mercapto group.
Uniqueness: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H5NO3S |
|---|---|
分子量 |
195.20 g/mol |
IUPAC名 |
4-sulfanyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-9-6-4(12-7)2-1-3-5(6)13/h1-3,13H,(H,10,11) |
InChIキー |
FPNIKYXCFUZKDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



